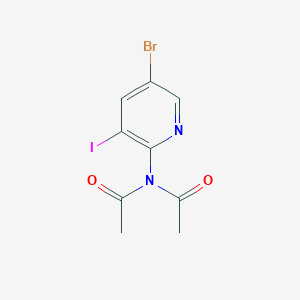

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide

Description

Properties

IUPAC Name |

N-acetyl-N-(5-bromo-3-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIN2O2/c1-5(14)13(6(2)15)9-8(11)3-7(10)4-12-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBROMYLWRLPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=C(C=C(C=N1)Br)I)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and a prerequisite for advancing a compound through the discovery pipeline. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides an in-depth, technical walkthrough of the methodologies and logical framework for the complete structure elucidation and confirmation of a novel halogenated pyridine derivative, N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide. This molecule, with its distinct substitution pattern, presents a valuable case study for applying modern analytical techniques to solve complex structural puzzles.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Genesis of the Molecule: A Proposed Synthetic Pathway

The journey to structure elucidation begins with a logical synthetic route. Understanding the synthesis provides crucial context regarding potential starting materials, intermediates, and byproducts that could interfere with analytical data. A plausible and scalable synthesis for N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide commences with the commercially available 2-aminopyridine.

1.1. Synthesis of the Precursor: 2-Amino-5-bromo-3-iodopyridine

The precursor, 2-amino-5-bromo-3-iodopyridine, can be synthesized in a two-step process from 2-aminopyridine.[1][2]

-

Step 1: Bromination. The initial step involves the bromination of 2-aminopyridine, typically using N-bromosuccinimide (NBS) in a suitable solvent like acetone.[1] This reaction selectively introduces a bromine atom at the 5-position of the pyridine ring.

-

Step 2: Iodination. The subsequent iodination of 2-amino-5-bromopyridine can be achieved using a combination of potassium iodate (KIO3) and potassium iodide (KI) in an acidic medium.[3] This directs the iodine atom to the 3-position.

1.2. Final Acetylation Step

The final step is the acetylation of the 2-amino group of 2-amino-5-bromo-3-iodopyridine. This is a standard transformation that can be accomplished using acetyl chloride or acetic anhydride in the presence of a base to yield the target molecule, N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide. Protecting the amino group via acetylation is a common strategy in organic synthesis.[4]

The Analytical Gauntlet: A Multi-faceted Approach to Structure Confirmation

No single analytical technique is sufficient for the unambiguous determination of a novel molecular structure. A synergistic application of multiple spectroscopic and spectrometric methods is essential. The following sections detail the core techniques and the rationale for their use in the context of our target molecule.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint

Mass spectrometry is the first port of call for determining the molecular weight of a new compound and gaining insights into its substructures through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. The addition of a trace amount of formic acid to the mobile phase can aid in protonation.[5]

-

Data Acquisition: Acquire the full scan mass spectrum over a mass range of m/z 50-1000.

Data Interpretation and Expected Results

| Parameter | Expected Value/Observation | Rationale |

| Molecular Formula | C7H5BrIN2O | Based on the proposed structure. |

| Monoisotopic Mass | 339.8637 u | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N, ¹⁶O). |

| [M+H]⁺ Ion | m/z 340.8710 | The protonated molecular ion is expected to be the base peak or a prominent peak in the ESI+ spectrum. |

| Isotopic Pattern | A characteristic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. | This isotopic signature is a key identifier for bromine-containing compounds. |

Fragmentation Analysis

The fragmentation pattern provides a roadmap of the molecule's connectivity. Key expected fragmentation pathways for N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide include:

-

Loss of the acetyl group: A neutral loss of 42 u (CH₂=C=O) from the molecular ion is a very common fragmentation for N-acetylated compounds, leading to the formation of the 2-amino-5-bromo-3-iodopyridine cation.

-

Cleavage of the C-Br and C-I bonds: The weaker C-I bond is more likely to cleave than the C-Br bond.

-

Pyridine ring fragmentation: At higher collision energies, the pyridine ring itself will fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1] For N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR: Predicted Chemical Shifts and Rationale

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| CH₃ (Acetyl) | ~2.2 | Singlet (s) | The methyl protons of the acetyl group are in a typical chemical environment for an acetamide. |

| H-4 (Pyridine) | ~8.2 | Doublet (d) | This proton is deshielded by the adjacent nitrogen and the electron-withdrawing iodine atom. It will be coupled to H-6. |

| H-6 (Pyridine) | ~8.5 | Doublet (d) | This proton is deshielded by the adjacent nitrogen and the electron-withdrawing bromine atom. It will be coupled to H-4. |

¹³C NMR: Predicted Chemical Shifts and Rationale

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ (Acetyl) | ~25 | Typical chemical shift for an acetamide methyl carbon. |

| C=O (Amide) | ~169 | Characteristic chemical shift for an amide carbonyl carbon. |

| C-2 (Pyridine) | ~150 | Attached to the nitrogen and the acetylamino group. |

| C-3 (Pyridine) | ~95 | Attached to the highly shielding iodine atom. |

| C-4 (Pyridine) | ~145 | Deshielded by the adjacent nitrogen and iodine. |

| C-5 (Pyridine) | ~120 | Attached to the bromine atom. |

| C-6 (Pyridine) | ~155 | Deshielded by the adjacent nitrogen and bromine. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch (if any secondary amide is present) | Amide |

| ~1680 | C=O Stretch (Amide I band) | Amide |

| ~1600, ~1470 | C=C and C=N Stretches | Pyridine Ring |

| ~1540 | N-H Bend (Amide II band) | Amide |

| ~1370 | C-H Bend (CH₃) | Acetyl Group |

| Below 800 | C-Br and C-I Stretches | Halogens |

The presence of a strong absorption band around 1680 cm⁻¹ would be highly indicative of the amide carbonyl group.[6]

Data Synthesis and Final Confirmation: The Convergence of Evidence

The power of this multi-technique approach lies in the convergence of data. The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹³C and ¹H NMR spectra. The functional groups identified by FTIR must correspond to the structural fragments deduced from NMR and MS data. Any inconsistencies would necessitate a re-evaluation of the proposed structure and potentially further experimentation, such as X-ray crystallography for definitive solid-state structure determination.

Conclusion: A Robust Framework for Structural Certainty

The structure elucidation of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide serves as a compelling example of the rigorous analytical workflow required in modern chemical research. By systematically applying mass spectrometry, one- and two-dimensional NMR spectroscopy, and FTIR spectroscopy, and by critically evaluating the convergence of the resulting data, researchers can achieve a high degree of confidence in their structural assignments. This meticulous approach not only upholds scientific rigor but also provides the solid foundation necessary for the subsequent stages of drug discovery and development.

References

-

Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.4. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

- Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

-

Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

-

Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

-

Gerdzhev, T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 107-114. Available at: [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. Available at: [Link]

-

Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

ChemAxon. NMR Predictor - Documentation. Available at: [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

SlidePlayer. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. Available at: [Link]

-

U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2001). Mass spectrum and the fragmentation pattern of the peracetylated methyl.... Available at: [Link]

-

NIST. Acetamide. Available at: [Link]

-

ResearchGate. The FT-IR spectrum of the o-acetamide. Available at: [Link]

-

SlideShare. (2015). Mass Spectrometry: Fragmentation. Available at: [Link]

-

SpectraBase. Acetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available at: [Link]

-

ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Available at: [Link]

-

SpectraBase. Acetamide, N-(6-bromo-3,4-dihydro-4-hydroxy-2H-1-benzopyran-3-yl)-, cis- - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Figure S1. FTIR of N-octylacetamide. Available at: [Link]

Sources

Halogenated Pyridinyl Acetamides: A Technical Guide to Biological Potential and Synthesis

Executive Summary

This technical guide analyzes the pharmacological and agrochemical utility of halogenated pyridinyl acetamide derivatives. Characterized by a pyridine ring linked to an acetamide moiety, this scaffold exhibits versatile biological activities modulated significantly by halogen substitution (F, Cl, Br, I). This document synthesizes current research on their roles as Porcupine (PORCN) inhibitors in oncology, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in virology, and broad-spectrum antimicrobial agents. It provides actionable synthesis protocols, structure-activity relationship (SAR) logic, and validated biological assay methodologies.

Chemical Architecture & The "Halogen Effect"

The core structure consists of a pyridine ring (acting as a hydrogen bond acceptor) coupled to an acetamide linker. The introduction of halogen atoms into this scaffold is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule.

Metabolic Stability and Lipophilicity

Halogenation, particularly fluorination, blocks metabolically labile sites (e.g., preventing P450-mediated oxidation), thereby extending the half-life (

-

Fluorine (F): High electronegativity reduces basicity of nearby nitrogens, improving membrane permeability (LogP modulation).

-

Chlorine (Cl) / Bromine (Br): Often fill hydrophobic pockets in target proteins, enhancing binding affinity via van der Waals forces.

-

Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids (sigma-hole donors) interacting with carbonyl oxygens or nitrogen lone pairs in the target protein [1].

Therapeutic & Biological Applications[1][2][3][4][5][6][7]

Oncology: Wnt Signaling & Porcupine Inhibition

One of the most potent applications of pyridinyl acetamides is the inhibition of Porcupine (PORCN) , a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a modification required for their secretion and subsequent activation of the Wnt signaling pathway.

-

Mechanism: Pyridinyl acetamides bind to the PORCN active site, preventing Wnt palmitoylation. This sequesters Wnt in the endoplasmic reticulum, shutting down downstream

-catenin signaling, which is hyperactive in many cancers (e.g., colorectal, head and neck). -

Case Study (GNF-6231): A specific halogenated pyridinyl acetamide identified as a potent PORCN inhibitor with oral bioavailability and robust antitumor efficacy in xenograft models [2].

Virology: HIV-1 NNRTIs

Novel 2-(pyridin-3-yloxy)acetamide derivatives have demonstrated activity as NNRTIs.[1]

-

Binding Mode: The pyridine ring occupies the aromatic-rich sub-pocket of the HIV-1 reverse transcriptase, while the acetamide linker facilitates hydrogen bonding at the solvent interface.

-

Potency: Analogues with specific halogen substitutions (e.g., chloro- or bromo-phenyl groups) showed

values in the low micromolar range against wild-type HIV-1 [3].

Antimicrobial & Agrochemical Utility

-

Antifungal: N-pyridin-2-yl substituted acetamides exhibit superior activity against Candida albicans and Aspergillus niger compared to standard fluconazole, specifically when chlorinated [4].[2]

-

Insecticidal: Thienylpyridyl-containing acetamides have shown high lethality against Plutella xylostella (Diamondback moth), functioning as competitive modulators of insect nicotinic acetylcholine receptors [5].

Structure-Activity Relationship (SAR) Analysis

The biological potency of these compounds is strictly governed by the positioning of the halogen and the nature of the pyridine substitution.

Table 1: SAR Summary of Halogenated Pyridinyl Acetamides

| Structural Domain | Modification | Biological Consequence |

| Pyridine Ring | 2-amino vs 3-amino linkage | 2-aminopyridine derivatives generally show higher affinity for kinase targets due to bidentate H-bond capability. |

| Acetamide Linker | N-methylation | Often abolishes activity by disrupting the crucial H-bond donor capability of the amide NH. |

| Phenyl Ring (Tail) | Para-Fluoro (4-F) | Increases metabolic stability; often enhances potency against CNS targets (e.g., Wnt pathway). |

| Phenyl Ring (Tail) | Meta-Chloro (3-Cl) | Enhances lipophilicity and binding to hydrophobic pockets (e.g., in microbial enzymes). |

| Phenyl Ring (Tail) | Ortho-substitution | Steric hindrance often reduces potency unless the target pocket is deep and narrow. |

Visualization: SAR Logic Tree

Caption: SAR logic tree highlighting critical structural domains and the functional impact of specific chemical modifications.

Experimental Protocols

Synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)acetamide

A representative protocol for synthesizing a dual-halogenated probe.

Reagents: 2-amino-5-chloropyridine, 4-fluorophenylacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Preparation: Dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 0°C in an ice bath.

-

Coupling: Dropwise add 4-fluorophenylacetyl chloride (1.1 eq) dissolved in DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 1:1).

-

Work-up: Quench with water. Extract the organic layer, wash with saturated

and brine. Dry over anhydrous -

Purification: Concentrate in vacuo and recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis workflow for halogenated pyridinyl acetamide derivatives.

Biological Assay: Wnt/Porcupine Inhibition Screen

Objective: To measure the inhibition of Wnt secretion in HEK293 cells transfected with Wnt-luciferase reporters.

-

Cell Seeding: Seed HEK293 cells stably expressing Wnt3a and a SuperTopFlash (STF) luciferase reporter in 96-well plates.

-

Compound Treatment: Add synthesized compounds at varying concentrations (0.1 nM – 10

M) in DMSO (final DMSO conc. <0.5%).[3][4][5][6][7] -

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Lysis & Detection: Remove media, lyse cells using Passive Lysis Buffer (Promega). Add Luciferase Assay Reagent.

-

Quantification: Measure luminescence on a plate reader. Calculate

relative to DMSO control (0% inhibition) and a known PORCN inhibitor (e.g., IWP-2, 100% inhibition).

Visualization: Wnt Signaling Inhibition Pathway

Caption: Mechanism of action showing Porcupine inhibition preventing Wnt palmitoylation and downstream signaling.

Future Perspectives

The halogenated pyridinyl acetamide scaffold remains a fertile ground for drug discovery. Future optimization should focus on:

-

Scaffold Hopping: Replacing the phenyl tail with heteroaromatic rings (e.g., thiophene, pyrazole) to improve selectivity.

-

Isosteres: Utilizing bioisosteres of the amide bond (e.g., triazole) to improve metabolic stability while retaining geometry.

-

Covalent Inhibitors: Introducing acrylamide "warheads" to target specific cysteines in kinases or PORCN for irreversible inhibition.

References

-

Halogen Bonding in Biological Systems. International Journal of Molecular Sciences. Available at: [Link]

-

Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design. Available at: [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides. Molecules. Available at: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Halothane - Wikipedia [en.wikipedia.org]

- 4. Hepatotoxicity of Halogenated Inhalational Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijres.org [ijres.org]

- 7. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Bromo-Iodo-Pyridine Derivatives

Introduction: The Strategic Importance of Bromo-Iodo-Pyridines

Bromo-iodo-pyridine derivatives represent a class of highly valuable synthetic intermediates, particularly in the realms of medicinal chemistry and materials science. Their utility stems from the differential reactivity of the bromine and iodine substituents. The carbon-iodine bond is typically more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) and metal-halogen exchange, allowing for selective functionalization at the iodinated position. Subsequently, the more robust carbon-bromine bond can be targeted under different reaction conditions. This orthogonal reactivity makes bromo-iodo-pyridines powerful building blocks for the regioselective synthesis of complex, polysubstituted pyridine scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2][3] For instance, 2-amino-5-bromo-3-iodopyridine is a crucial intermediate in the synthesis of certain tyrosine kinase inhibitors used in cancer therapy.[4]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing bromo-iodo-pyridine derivatives, delving into the mechanistic rationale behind each approach and offering detailed protocols for key transformations.

Part 1: Direct Electrophilic Halogenation

Direct halogenation of a pre-existing halopyridine is often the most straightforward approach. However, the π-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh conditions.[5] The regiochemical outcome is governed by the electronic effects of the existing halogen and the directing influence of the ring nitrogen.

Iodination of Bromopyridines

The introduction of an iodine atom onto a bromopyridine ring is a common strategy. The choice of iodinating agent and catalyst is critical for achieving good yields and regioselectivity.

Common Iodinating Reagents:

-

N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid (TFA) to enhance reactivity.[6]

-

Iodine (I₂): Can be used, but often requires an oxidizing agent or a strong Lewis acid to generate a more potent electrophile.

-

Potassium Iodide (KI) / Potassium Iodate (KIO₃): This combination in the presence of a strong acid, like sulfuric acid, generates in situ electrophilic iodine species. This method is particularly effective for activated pyridine rings, such as those bearing an amino group.[4]

Causality in Reagent Selection: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack. An acid catalyst protonates the nitrogen, further deactivating the ring but also increasing the electrophilicity of the iodinating agent. For substrates with electron-donating groups (like an amino group), the ring is sufficiently activated, and milder conditions can be employed.[7]

Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine[4]

This two-step process starts from 2-aminopyridine, first introducing bromine and then iodine.

Step 1: Bromination

-

Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent like acetone.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetone dropwise over 1 hour.

-

Stir the mixture for an additional 30 minutes at 10°C.

-

Remove the solvent under reduced pressure.

-

Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a solid. A typical yield is around 95%.[4]

Step 2: Iodination

-

Dissolve the 2-amino-5-bromopyridine (1.0 eq) from the previous step in 2 M sulfuric acid.

-

Add potassium iodate (KIO₃) (0.5 eq) portionwise while stirring.

-

Heat the mixture to 100°C.

-

Add a solution of potassium iodide (KI) (0.6 eq) in water dropwise over 30 minutes.

-

Continue stirring at 100°C for 1.5 hours.

-

Cool the reaction to room temperature and then to 10°C in an ice bath.

-

Adjust the pH to 8 using aqueous ammonia.

-

Filter the resulting precipitate, wash with cold water, and recrystallize from 85% alcohol to yield 2-amino-5-bromo-3-iodopyridine. A typical yield is around 74%.[4]

Part 2: Metal-Mediated Methodologies

To overcome the inherent reactivity and regioselectivity challenges of direct halogenation, metal-mediated strategies are frequently employed. These methods offer greater control and predictability.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[8] A directing metalation group (DMG) on the pyridine ring coordinates to a strong lithium base (e.g., n-BuLi, LDA), directing deprotonation to the adjacent ortho position.[8][9] Halogens themselves can act as DMGs, enabling the synthesis of vicinally disubstituted halopyridines.[10]

The Causality of DoM: The heteroatom of the DMG acts as a Lewis base, coordinating the Lewis acidic lithium of the organolithium base. This pre-coordination brings the base into proximity with the ortho C-H bond, kinetically favoring its deprotonation over other, potentially more acidic, protons on the ring.[8] The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆).

Workflow for DoM-based Synthesis:

Caption: Directed ortho-Metalation (DoM) workflow for pyridine halogenation.

A notable application is the synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine using lithium diisopropylamide (LDA) and iodine.[11] This specific transformation can proceed through a "halogen dance" mechanism, where initial deprotonation at C-6 is followed by rearrangement to a more stable lithiated intermediate before quenching with iodine.[11][12][13]

Halogen Exchange Reactions

Halogen exchange (Halex) reactions, particularly the Finkelstein reaction, provide another route to bromo-iodo-pyridines.[14] This typically involves converting a more readily available dibromo- or bromo-chloropyridine into the desired product by substitution with an iodide salt.

Aromatic Finkelstein Reaction: Unlike the classic Sₙ2 Finkelstein reaction on alkyl halides, the aromatic version requires a catalyst, typically copper(I) salts, to facilitate the exchange on the less reactive sp² carbon.[15] The reaction is driven by the relative bond strengths and the precipitation of the resulting metal bromide or chloride.

Causality in Catalysis: Copper(I) iodide, often in the presence of a stabilizing ligand like N,N'-dimethylethylenediamine, forms an active catalytic species that facilitates the nucleophilic substitution of bromide with iodide.[15] The choice of solvent, such as 1,4-dioxane, is crucial for solubilizing the reagents and achieving efficient reaction rates at elevated temperatures.[15]

Protocol: Copper-Catalyzed Finkelstein Iodination of 3-Bromopyridine[15]

-

Set up the reaction under an inert atmosphere (e.g., Argon) using standard Schlenk techniques, as CuI is sensitive to oxygen and moisture.[15]

-

To a Schlenk flask equipped with a reflux condenser, add 3-bromopyridine (1.0 eq), sodium iodide (NaI) (2.0 eq), and copper(I) iodide (CuI) (5 mol%).

-

Add the ligand, N,N'-dimethylethylenediamine (10 mol%), followed by anhydrous 1,4-dioxane.

-

Heat the resulting suspension to 110°C and maintain for 18 hours.

-

After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.

-

Dilute with water and extract the product three times with dichloromethane (CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield 3-iodopyridine. The reported yield for this specific transformation is 98%.[15]

This protocol can be adapted for di-halogenated pyridines, where careful control of stoichiometry can favor mono-exchange.

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Direct Iodination | Bromopyridine | NIS, TFA or KI/KIO₃, H₂SO₄ | 0°C to 100°C | Atom economical, direct. | Can require harsh conditions, potential for regioisomeric mixtures.[5] |

| DoM | Bromopyridine | LDA or n-BuLi, then I₂ | -78°C | Excellent regioselectivity.[8] | Requires cryogenic temperatures, strong bases, and inert atmosphere. |

| Halogen Exchange | Dibromopyridine | NaI, CuI (cat.), Ligand | 110°C | Good for substrates where direct halogenation or DoM is difficult. | Requires pre-functionalized starting material, catalytic system can be sensitive.[15][16] |

| Sandmeyer | Bromo-aminopyridine | NaNO₂, HBr, then KI | 0°C to RT | Access to substitution patterns not available otherwise.[17] | Generates diazonium intermediates which can be unstable. |

Part 3: Synthesis via Diazonium Salts (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and powerful method for introducing a wide range of functional groups, including halogens, onto an aromatic ring by displacing a diazonium salt.[17][18][19] This is particularly useful for synthesizing isomers that are inaccessible through other routes. The process begins with the diazotization of an aminopyridine, followed by decomposition of the diazonium salt in the presence of a halide source.

Mechanism Overview:

-

Diazotization: An aromatic amine (e.g., 3-amino-5-bromopyridine) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt (-N₂⁺).[20]

-

Displacement: The diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). The diazonium group, an excellent leaving group (N₂ gas), is displaced by the iodide. While copper catalysis is classic for bromination and chlorination, iodination often proceeds effectively without a catalyst.[21] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SₙAr) mechanism.[17][18]

Caption: General workflow of the Sandmeyer reaction for iodination.

A patented synthesis for 3,5-dibromo-4-iodopyridine utilizes a Sandmeyer-type sequence starting from 3,5-dibromo-4-aminopyridine.[22] The aminopyridine is first converted to 3,4,5-tribromopyridine via diazotization in HBr, followed by a halogen exchange reaction with an iodide salt to yield the final product.[22]

Conclusion and Future Outlook

The synthesis of bromo-iodo-pyridine derivatives is a well-established field with a diverse toolkit of methodologies. The choice of synthetic route—be it direct electrophilic attack, regioselective metal-mediated functionalization, or transformation via diazonium salts—depends heavily on the desired substitution pattern, the electronic nature of the starting materials, and scalability considerations. While traditional methods remain robust, ongoing research into C-H activation and flow chemistry promises to deliver even more efficient, selective, and sustainable routes to these valuable chemical building blocks in the future.[13] The continued development of novel synthetic strategies will undoubtedly accelerate the discovery of new pharmaceuticals and advanced materials built upon the versatile pyridine scaffold.

References

Sources

- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. ijssst.info [ijssst.info]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]

- 13. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 15. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 16. tomsheppard.info [tomsheppard.info]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 23. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]

- 24. researchgate.net [researchgate.net]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. researchgate.net [researchgate.net]

- 27. EP0944564A1 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 28. ijpsonline.com [ijpsonline.com]

- 29. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 30. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Step-by-step synthesis of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide from 2-aminopyridine precursors

An Application Note for the Step-by-Step Synthesis of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide from 2-Aminopyridine

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, a highly functionalized pyridine derivative. Starting from the readily available precursor 2-aminopyridine, this protocol details a robust three-stage process: regioselective bromination, subsequent iodination, and a final di-acetylation. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability. The described methods are grounded in established chemical principles and supported by authoritative references, providing a reliable pathway for obtaining this valuable synthetic intermediate.

Introduction: Significance and Synthetic Strategy

Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals.[1][2] Specifically, halogenated 2-aminopyridines serve as critical building blocks for a wide array of bioactive molecules, including tyrosine kinase inhibitors used in cancer chemotherapy.[3] The target molecule of this guide, N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, features a di-halogenated pyridine core and a di-acetylated amine (imide) functionality, making it a versatile intermediate for further chemical elaboration through cross-coupling reactions or other transformations.

The synthetic strategy outlined herein is designed for efficiency, selectivity, and scalability. It avoids the need for protecting group chemistry on the amine by performing direct, sequential halogenations on the activated 2-aminopyridine ring before proceeding to the final acylation.

The overall synthetic workflow is as follows:

-

Stage 1: Electrophilic Bromination. 2-Aminopyridine is selectively brominated at the C5 position using N-Bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine.

-

Stage 2: Electrophilic Iodination. The resulting 2-amino-5-bromopyridine is then iodinated at the C3 position using an in-situ generated iodine electrophile from potassium iodide (KI) and potassium iodate (KIO3) to produce 2-amino-5-bromo-3-iodopyridine.[3][4]

-

Stage 3: Exhaustive N-Acetylation. The di-halogenated intermediate undergoes a final di-acetylation using acetic anhydride under forcing conditions to generate the target imide product.

This approach is cost-effective and utilizes readily available reagents, making it suitable for both academic research and industrial drug development settings.

Overall Synthetic Workflow

The multi-step synthesis is visualized in the workflow diagram below. Each step is designed to produce a key intermediate leading to the final target compound.

Figure 1: Overall synthetic workflow from 2-aminopyridine to the final product.

Experimental Protocols & Methodologies

Stage 1: Synthesis of 2-Amino-5-bromopyridine (Intermediate I)

Scientific Rationale: The exocyclic amino group of 2-aminopyridine is a potent activating group that directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions. Bromination with N-Bromosuccinimide (NBS) is highly regioselective for the less sterically hindered C5 position.[3] Acetone is an effective solvent for this transformation, and the reaction proceeds smoothly at room temperature.[3] Using NBS is preferable to liquid bromine due to its solid nature, which makes it safer and easier to handle.

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.41 g, 100 mmol, 1.0 equiv.). Dissolve the starting material in 100 mL of acetone.

-

Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 100 mmol, 1.0 equiv.) in 50 mL of acetone. Add the NBS solution dropwise to the stirred 2-aminopyridine solution over 30-60 minutes at room temperature. An ice bath can be used to maintain the temperature below 30°C if the reaction becomes exothermic.

-

Reaction Monitoring: Stir the mixture for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes).

-

Work-up: Once the starting material is consumed, remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add 100 mL of water and stir. The product should precipitate. If necessary, adjust the pH to ~8 with a saturated sodium bicarbonate solution. Filter the solid, wash with cold water (2 x 30 mL), and dry under vacuum to afford 2-amino-5-bromopyridine as a solid. A reported protocol achieved a yield of 95% with this method.[3]

Quantitative Data Summary (Stage 1):

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume | Role |

|---|---|---|---|---|---|

| 2-Aminopyridine | 94.11 | 1.0 | 100 | 9.41 g | Starting Material |

| N-Bromosuccinimide | 177.98 | 1.0 | 100 | 17.8 g | Brominating Agent |

| Acetone | - | - | - | ~150 mL | Solvent |

Stage 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Intermediate II)

Scientific Rationale: With the C5 position blocked by bromine, the subsequent electrophilic iodination is directed to the only remaining activated position, C3. This protocol uses potassium iodate (KIO3) and potassium iodide (KI) in an acidic medium (sulfuric acid). This mixture generates I+ (or an equivalent electrophilic iodine species) in situ, which then attacks the electron-rich pyridine ring. This method is robust, scalable, and avoids the use of elemental iodine directly.[3][4]

Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-amino-5-bromopyridine (17.3 g, 100 mmol, 1.0 equiv.) in 200 mL of 2M sulfuric acid. Stir until a clear solution is formed.

-

Reagent Addition 1: While stirring, add potassium iodate (KIO3) (10.7 g, 50 mmol, 0.5 equiv.) portion-wise to the solution.

-

Heating: Heat the reaction mixture to 90-100°C using an oil bath.

-

Reagent Addition 2: Prepare a solution of potassium iodide (KI) (9.96 g, 60 mmol, 0.6 equiv.) in 50 mL of water. Add this solution dropwise to the hot reaction mixture over approximately 1 hour.

-

Reaction Monitoring: Allow the mixture to stir at 100°C for an additional 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up & Isolation: Cool the reaction to room temperature. Carefully adjust the pH to ~8-9 by slowly adding a concentrated ammonia solution or 30% sodium hydroxide solution while cooling in an ice bath. A solid will precipitate.

-

Purification: Cool the mixture to 10°C for 1 hour to maximize precipitation. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 2-amino-5-bromo-3-iodopyridine. A similar protocol reports a yield of 73.7%.[3]

Quantitative Data Summary (Stage 2):

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume | Role |

|---|---|---|---|---|---|

| 2-Amino-5-bromopyridine | 172.99 | 1.0 | 100 | 17.3 g | Starting Material |

| 2M Sulfuric Acid | - | - | - | 200 mL | Solvent/Acid |

| Potassium Iodate (KIO3) | 214.00 | 0.5 | 50 | 10.7 g | Oxidant |

| Potassium Iodide (KI) | 166.00 | 0.6 | 60 | 9.96 g | Iodine Source |

Stage 3: Synthesis of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide (Final Product)

Scientific Rationale: The final step involves the exhaustive acetylation of the primary amino group to form an imide. The first acetylation to form the amide, N-(5-bromo-3-iodo-2-pyridinyl)acetamide, proceeds readily via nucleophilic acyl substitution.[5] The second acetylation is significantly more difficult as the amide nitrogen is much less nucleophilic than the initial amine. Therefore, forcing conditions—using acetic anhydride as both the acetylating agent and solvent at reflux temperature—are required to drive the reaction to completion.

Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-bromo-3-iodopyridine (2.99 g, 10 mmol, 1.0 equiv.).

-

Reagent Addition: Add a significant excess of acetic anhydride (e.g., 30 mL, ~318 mmol, ~32 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 140°C) and maintain for 4-6 hours. The reaction should be conducted in a well-ventilated fume hood.

-

Monitoring: Monitor the formation of the product by TLC. The di-acetylated product will have a significantly different Rf value compared to the mono-acetylated intermediate and the starting material.

-

Work-up: After cooling to room temperature, very carefully and slowly pour the reaction mixture into 200 mL of ice-cold water to quench the excess acetic anhydride. This process is highly exothermic and will generate acetic acid. Stir vigorously until the excess anhydride is fully hydrolyzed.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

-

Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide.

-

Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to achieve high purity.

Quantitative Data Summary (Stage 3):

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume | Role |

|---|---|---|---|---|---|

| 2-Amino-5-bromo-3-iodopyridine | 298.90 | 1.0 | 10 | 2.99 g | Starting Material |

| Acetic Anhydride | 102.09 | ~32 | ~318 | 30 mL | Acetylating Agent/Solvent |

Safety Precautions

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with gloves and eye protection.

-

Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts violently with water. Always handle in a fume hood and wear appropriate personal protective equipment (PPE).

-

Sulfuric Acid: Highly corrosive. Causes severe burns. Add reagents to acid, not the other way around.

-

Halogenated Pyridines: The toxicological properties of the intermediates and final product may not be fully known. Treat all compounds as potentially hazardous.

-

Quenching: The quenching of acetic anhydride is highly exothermic. Perform this step slowly and with adequate cooling (ice bath).

Conclusion

This application note provides a reliable and scalable three-stage synthesis for N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide starting from 2-aminopyridine. The protocols are based on well-established, high-yielding reactions, including selective halogenations and a final exhaustive acetylation. By providing detailed procedural steps, quantitative data, and the scientific rationale behind the chosen methods, this guide serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic intermediates for pharmaceutical and agrochemical research.

References

-

Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. Retrieved from [Link]

- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

-

Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

Thieme. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Retrieved from [Link]

-

Johnson, L. F., & Katritzky, A. R. (1978). Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry, 31(8), 1725-1730. Retrieved from [Link]

-

Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767-773. Retrieved from [Link]

- Google Patents. (n.d.). US2609372A - Halogenation of 2-aminopyrimidines.

-

ResearchGate. (n.d.). C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system. ResearchGate. Retrieved from [Link]

Sources

Purification of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide via Column Chromatography: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the purification of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, a key intermediate in pharmaceutical synthesis. The protocol details the use of normal-phase flash column chromatography, a widely adopted and efficient technique for isolating compounds of interest from complex reaction mixtures.[1] This guide will delve into the underlying principles of the separation, from solvent system selection to post-purification analysis, to ensure a high-purity final product.

Introduction: The Rationale for Chromatographic Purification

In the synthesis of pharmaceutical intermediates like N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, the crude product is often contaminated with unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and powerful technique for purifying such mixtures, enabling the isolation of the target compound based on its differential affinities for a stationary phase and a mobile phase.[2]

This application note specifically focuses on normal-phase flash chromatography. In this mode, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase.[3][4] The separation is driven by the polarity of the compounds in the mixture; more polar compounds interact more strongly with the stationary phase and thus elute later, while less polar compounds travel through the column more quickly.[5] Flash chromatography, an advancement over traditional gravity-fed chromatography, utilizes positive pressure to accelerate the flow of the mobile phase, significantly reducing purification time.[1][6]

The target molecule, N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, possesses a moderate degree of polarity due to the presence of the acetamide group and the nitrogen atom within the pyridine ring. The bromine and iodine substituents also contribute to the overall electronic properties and polarity of the molecule. Understanding these structural features is crucial for developing an effective purification strategy.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[7] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[8] The goal is to find a solvent system that provides good separation between the desired product and any impurities.

Key Principles of TLC for Method Development:

-

Stationary Phase: Use TLC plates coated with the same stationary phase that will be used in the column (e.g., silica gel 60 F254).[9]

-

Solvent System: The ideal solvent system will result in a retention factor (Rf) of approximately 0.3 for the target compound.[10] The Rf is a measure of how far a compound travels up the TLC plate and is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

-

Spotting: A dilute solution of the crude reaction mixture should be carefully spotted on the TLC plate.

-

Development: The plate is placed in a sealed chamber containing the chosen solvent system. The solvent moves up the plate by capillary action.[8]

-

Visualization: After development, the plate is dried and the spots are visualized, typically under UV light if the compounds are UV-active.

A systematic approach to solvent system selection is recommended, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent.[11] Common solvent systems for compounds of moderate polarity include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[12]

Table 1: Example TLC Solvent System Optimization

| Solvent System (v/v) | Observations | Target Compound Rf |

| 100% Hexanes | All spots remain at the baseline. | ~0 |

| 9:1 Hexanes:Ethyl Acetate | Spots begin to move, but separation is poor. | ~0.1 |

| 7:3 Hexanes:Ethyl Acetate | Good separation between the product and impurities. | ~0.35 |

| 1:1 Hexanes:Ethyl Acetate | All spots move too high on the plate. | >0.6 |

Based on these hypothetical results, a 7:3 mixture of hexanes and ethyl acetate would be a suitable starting point for the column chromatography.

Protocol: Flash Column Chromatography Purification

This protocol outlines the step-by-step procedure for purifying N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide using flash column chromatography.

Materials and Equipment

-

Glass chromatography column

-

Silica gel (40-63 µm particle size)

-

Sand (acid-washed)

-

Crude N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide

-

Eluent (e.g., 7:3 Hexanes:Ethyl Acetate)

-

Collection tubes or flasks

-

TLC plates, chamber, and UV lamp

-

Source of pressurized air or nitrogen

Column Packing (Wet Slurry Method)

Proper column packing is critical for achieving good separation. The wet slurry method is generally preferred as it minimizes the risk of air bubbles and channels forming in the stationary phase.[15]

-

Prepare the Column: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[16] Add a thin layer (approx. 1 cm) of sand over the plug.[16]

-

Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial eluent to form a slurry. The amount of silica gel needed depends on the amount of crude material to be purified (typically a 20:1 to 100:1 ratio of silica to crude material by weight).

-

Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[16]

-

Equilibrate the Column: Once the silica has settled, add a protective layer of sand (approx. 1 cm) to the top of the silica bed.[15] Wash the column with several column volumes of the eluent to ensure it is fully equilibrated. Never allow the solvent level to drop below the top of the sand layer.[15]

Sample Loading

The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

-

Dissolve the Sample: Dissolve the crude N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide in a minimal amount of the eluent or a slightly more polar solvent if necessary.[15]

-

Load the Sample: Carefully apply the dissolved sample to the top of the column using a pipette.

-

Adsorb the Sample: Open the stopcock and allow the sample to be drawn into the silica gel bed until the liquid level is just at the top of the sand.

-

Wash: Carefully add a small amount of fresh eluent to wash any residual sample from the sides of the column onto the silica bed. Repeat this step 2-3 times.

Elution and Fraction Collection

The separation of the compounds occurs during the elution step.

-

Begin Elution: Carefully fill the column with the eluent.

-

Apply Pressure: Apply gentle pressure to the top of the column using a regulated source of compressed air or nitrogen. Adjust the pressure to achieve a steady flow rate. A typical flow rate for flash chromatography results in the solvent level dropping by about 5-7 cm per minute.[15]

-

Collect Fractions: Collect the eluting solvent in a series of labeled test tubes or flasks.[17] The size of the fractions should be appropriate for the scale of the purification.

-

Monitor the Separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product.[8] Spot a small amount from each fraction onto a TLC plate and develop it in the same solvent system used for the column.

Caption: Workflow for elution and fraction collection.

Post-Purification

Once the fractions containing the pure product have been identified, the final steps involve isolating the compound.

-

Combine Fractions: Combine the fractions that contain the pure N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[13][14] Care should be taken to use a moderate temperature for the water bath (typically 30-40°C) to avoid degradation of the product.[13]

-

Final Drying: The resulting solid or oil should be dried under high vacuum to remove any residual solvent.

-

Purity Assessment: The purity of the final product should be assessed using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

Table 2: Common Issues and Solutions in Column Chromatography

| Issue | Possible Cause | Recommended Solution |

| Poor Separation | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[10][18] |

| Column overloading. | Reduce the amount of crude material loaded onto the column.[18] | |

| Poorly packed column (channeling). | Repack the column, ensuring a uniform and bubble-free bed. | |

| Compound Won't Elute | Compound is too polar for the eluent. | Drastically increase the polarity of the mobile phase. A common strategy is to switch to a dichloromethane/methanol solvent system.[18] |

| Irreversible adsorption to silica. | This can occur with basic compounds. Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.[18][19] | |

| Cracked or Dry Column | Solvent level dropped below the top of the stationary phase. | This is irreversible and will lead to poor separation. The column must be repacked. |

| Peak Tailing | Strong interaction between the compound and the stationary phase. | For basic compounds like pyridine derivatives, adding a basic modifier to the mobile phase can reduce tailing.[19] |

| Column overload. | Reduce the sample load.[19] |

Conclusion

This application note provides a detailed protocol for the purification of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide using normal-phase flash column chromatography. By following the principles of method development with TLC and adhering to the best practices for column packing, sample loading, and elution, researchers can consistently obtain a high-purity product. The troubleshooting guide offers practical solutions to common challenges encountered during the purification process.

Caption: Logical flow of the purification process.

References

- Vertex AI Search. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.

- GWSI. Science of Rotary Evaporation: Mechanisms and Applications.

- Perpusnas. (2026, January 6).

- Phenomenex. (2025, June 6).

- Dr. Maisch. Normal Phase.

- Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background.

- Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. (2023, May 16).

- Teledyne ISCO.

- Chrom Tech, Inc. (2024, November 20).

- ResearchGate. (2014, January 9).

- Wikipedia. Aqueous normal-phase chromatography.

- University of York. Determining a solvent system.

- Labconco Corporation. (2013, July 2).

- Khan Academy.

- Phenomenex. (2025, June 6).

- EPFL.

- Biocompare. (2023, May 18).

- Biotage. (2023, January 19).

- Chemistry Hall. (2020, January 2).

- Biotage.

- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.

- alwsci. (2024, May 10).

- LCGC International.

- Magritek.

- alwsci. (2025, April 17).

- Benchchem.

- TROUBLESHOOTING GUIDE.

- Wikipedia.

- How to run column chrom

- Biotage.

- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

- Reversed Phase Chrom

- UVic.

- HALO Columns. (2023, November 3).

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Bulletin 792C Packed Column GC Troubleshooting Guide: How to Loc

- Benchchem. Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis.

- Purification of Organic Compounds by Flash Column Chrom

- ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry.

- n-bromoacetamide - Organic Syntheses Procedure.

- Rsc.org.

- Benchchem.

- Ionizable compound purification using reversed-phase flash column chrom

- PMC. (2025, October 7). Purification and activity assays of N-terminal acetyltransferase D.

- Benchchem. Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide.

- Fluorochem. N-(5-Bromopyridin-3-yl)acetamide.

- PubMed. N-(5-Bromo-pyridin-2-yl)acetamide.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromtech.com [chromtech.com]

- 3. Normal Phase – Dr. Maisch [dr-maisch.com]

- 4. biotage.com [biotage.com]

- 5. Khan Academy [khanacademy.org]

- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 7. magritek.com [magritek.com]

- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 10. aroonchande.com [aroonchande.com]

- 11. researchgate.net [researchgate.net]

- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 13. torontech.com [torontech.com]

- 14. gwsionline.com [gwsionline.com]

- 15. epfl.ch [epfl.ch]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. chromtech.com [chromtech.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide Degradation Pathways

Welcome to the dedicated support center for researchers investigating the stability and degradation of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during stability-indicating studies. Our goal is to provide you with the causal explanations behind experimental choices and a self-validating framework for your investigations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Foundational Stability Analysis

Question: I am beginning my investigation into the stability of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide. What is the standard, systematic approach to identifying its potential degradation pathways?

Answer: The most robust starting point is a forced degradation study , also known as stress testing. This involves subjecting the molecule to exaggerated storage conditions to accelerate degradation and produce a predictive profile of its likely degradants. The International Council for Harmonisation (ICH) Q1A (R2) guidelines provide the foundational framework for these studies.

Your initial experimental array should include the following stress conditions, run in parallel with a control sample protected from the stressor:

-

Acidic and Basic Hydrolysis: Investigates susceptibility to pH-dependent cleavage, primarily of the amide bond.

-

Oxidation: Reveals sensitivity to oxidative stress, which can lead to products like N-oxides.

-

Photolysis: Assesses degradation upon exposure to light, which is critical for halogenated compounds.

-

Thermal Stress: Evaluates the compound's stability at elevated temperatures.

The core principle is to achieve between 5-20% degradation of the parent compound. This range is optimal because it is significant enough to produce detectable quantities of degradants for characterization without leading to complex secondary degradation that can obscure the primary pathways.

FAQ 2: Hydrolytic Instability & Degradant Identification

Question: My analysis shows significant degradation of the parent compound in both 0.1 M HCl and 0.1 M NaOH at elevated temperatures. What is the most probable degradation mechanism, and what primary degradant should I be looking for?

Answer: The observed degradation under both acidic and basic conditions strongly points to the hydrolysis of the N-acetyl (amide) bond . This is a very common degradation pathway for N-acylated amine compounds. The amide linkage is susceptible to nucleophilic attack by water (in neutral conditions), hydronium ions (acid-catalyzed), or hydroxide ions (base-catalyzed), with the latter two being significantly faster.

The expected primary degradation product from this pathway is 5-bromo-3-iodo-2-aminopyridine , along with acetic acid. Your analytical focus should be on detecting the formation of this aminopyridine derivative.

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic cleavage of the amide bond.

Troubleshooting Tip: If you are using Reversed-Phase HPLC, 5-bromo-3-iodo-2-aminopyridine is significantly more polar than the parent compound. Therefore, you should expect its peak to have a much shorter retention time. Ensure your analytical gradient starts with a high aqueous component (e.g., 95% water/buffer) to ensure you capture this early-eluting peak on your chromatogram.

FAQ 3: Challenges with Oxidative Stress

Question: After exposing my compound to 3% hydrogen peroxide (H₂O₂), my chromatogram shows multiple new peaks, and mass spectrometry data is inconclusive. What are the likely oxidative degradation products?

Answer: Oxidative degradation of a substituted pyridine like this can be complex. The most common reaction site for pyridinic compounds is the ring nitrogen itself, which can be oxidized to form an N-oxide . This introduces a polar oxygen atom, which will significantly alter the chromatographic behavior of the molecule, typically resulting in a shorter retention time in reversed-phase HPLC.

Proposed N-Oxide Formation Pathway:

Caption: Oxidation of the pyridine ring nitrogen to form an N-oxide.

Troubleshooting & Advanced Analysis:

-

Mass Spectrometry: The N-oxide product will have a molecular weight exactly 16 Da (the mass of one oxygen atom) higher than the parent compound. Use an extracted ion chromatogram (EIC) for [M+H+16]⁺ to selectively search for this product in your LC-MS data.

-

Secondary Reactions: The presence of two different halogens (bromine and iodine) on an electron-rich pyridine ring opens the possibility for more complex oxidative reactions or rearrangements, which could explain the multiple peaks you are observing.

-

Radical Initiators: Consider using a radical initiator like azobisisobutyronitrile (AIBN) in a separate experiment to determine if the degradation is susceptible to radical mechanisms, which can sometimes occur under oxidative stress.

FAQ 4: Photostability Issues and Mechanisms

Question: My compound degrades rapidly when exposed to light as per ICH Q1B guidelines. What is the most likely chemical transformation occurring?

Answer: For halogenated aromatic compounds, the most common photodegradation pathway is the homolytic cleavage of the carbon-halogen bond . The energy supplied by photons can be sufficient to break these bonds, with the bond strength being the determining factor. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl < C-F.

Given this trend, the carbon-iodine bond is the most labile and therefore the most likely site of initial photodegradation . This cleavage results in the formation of a pyridinyl radical and an iodine radical. The pyridinyl radical can then abstract a hydrogen atom from the solvent or another molecule to form the de-iodinated product: N-Acetyl-N-(5-bromo-2-pyridinyl)acetamide .

Proposed Photodegradation Pathway:

Caption: Proposed photodegradation via cleavage of the C-I bond.

Troubleshooting Tip: When analyzing your photodegradation samples with LC-MS, specifically search for the mass of the de-iodinated product. Its molecular weight will be approximately 126.9 Da less than the parent compound. Also, be aware that radical reactions can sometimes lead to dimers or solvent adducts, which may appear as minor, higher molecular weight impurities.

FAQ 5: Analytical Method Troubleshooting

Question: I am struggling to achieve good chromatographic separation between the parent peak and the degradant peaks using a standard C18 column. What adjustments can I make to my HPLC method?

Answer: Poor separation in stability-indicating methods is a common challenge. Here is a systematic workflow to troubleshoot and optimize your HPLC method:

Troubleshooting Workflow for HPLC Method Development:

Caption: A systematic workflow for HPLC method optimization.

Detailed Recommendations:

-

Mobile Phase pH: The pyridine nitrogen and potential aminopyridine degradant are basic. Operating the mobile phase at a low pH (e.g., 2.5-3.5 using a phosphate or formate buffer) will ensure these sites are protonated, leading to more consistent retention and better peak shape.

-

Column Chemistry: If a standard C18 column fails, consider a column with a different selectivity. A Phenyl-Hexyl phase can offer alternative pi-pi interactions with the pyridine ring, potentially resolving closely eluting peaks.

-

Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This simple change can dramatically alter the elution order and separation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study. Prepare a stock solution of your compound in a 50:50 acetonitrile:water mixture.

| Stress Condition | Reagent/Condition | Temperature | Time Points (Example) | Notes |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 12, 24 hours | Neutralize with an equivalent amount of NaOH before injection. |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 12, 24 hours | Neutralize with an equivalent amount of HCl before injection. |

| Oxidation | 3% H₂O₂ | Room Temp | 6, 12, 24, 48 hours | Protect from light to prevent confounding photodegradation. |

| Photostability | ICH Q1B Option 2 | Room Temp | N/A | Expose solid and solution to >1.2 million lux hours and >200 W·h/m². |

| Thermal Stress | Dry Heat | 80 °C | 1, 3, 7 days | Monitor both solid material and a solution for degradation. |

Protocol 2: Screening HPLC-UV/MS Method

This is a starting point for analyzing the samples from your forced degradation study.

-

Column: C18, 100 x 2.1 mm, 2.6 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

UV Detection: Diode Array Detector (DAD) scanning 200-400 nm

-

MS Detector: ESI+

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 15.0 | 95 |

| 18.0 | 95 |

| 18.1 | 5 |

| 20.0 | 5 |

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-58. [Link]

-

Boccardi, G. (2016). Forced Degradation as a Part of the Development Process. ICH Quality Guidelines, 161-183. [Link]

-

Damsten, M. M., et al. (2023). Pyridine N-Oxide Formation Is a General Metabolic Reaction for Substituted Pyridines. Drug Metabolism and Disposition, 51(8), 1069-1078. [Link]

- Sharma, S. K., & Sharma, V. (2018).

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

Troubleshooting low solubility of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide in biological buffers

Topic: N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide in Biological Buffers

Executive Summary: The "Brick Dust" Challenge

You are encountering precipitation with N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide . This is not a user error; it is a fundamental physicochemical challenge intrinsic to this specific scaffold.

This molecule represents a "perfect storm" for aqueous insolubility:

-

Halogenation (Br, I): The heavy halogens at positions 3 and 5 significantly increase lipophilicity (LogP) and molecular weight without adding polarity.

-

Di-acetylation: Unlike its parent amine (2-amino-5-bromo-3-iodopyridine), the di-acetyl group removes all hydrogen bond donors.[1][2] The molecule cannot hydrogen-bond with water; it can only accept weak bonds.[1][2]

-

Rigid Planarity: The pyridine ring facilitates tight crystal packing (high lattice energy), requiring significant energy to break apart and dissolve.

This guide provides field-proven protocols to overcome these barriers without compromising your biological assay.

Part 1: Critical Troubleshooting (The "Crash Out" Phenomenon)

Symptom: You prepare a clear stock in DMSO, but upon adding it to PBS or media, the solution instantly turns cloudy or precipitates.

The Mechanism: This is Local Supersaturation . When a drop of 100% DMSO stock hits 100% aqueous buffer, the interface experiences a chaotic mixing event. The hydrophobic solute molecules, suddenly deprived of the organic solvent, aggregate faster than they can disperse. This forms a kinetic precipitate that will not re-dissolve, even with vortexing.

Solution: The "Solvent Shifting" Protocol

Do not pipette directly from 100% DMSO into 100% Buffer. Use an intermediate step to lower the free energy barrier.

Protocol:

-

Prepare High Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

-

Prepare Intermediate: Dilute the stock 1:10 into a "Transition Solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

-

Result: 1 mM solution in compatible solvent.[1]

-

-

Final Dilution: Slowly add the Intermediate to your biological buffer while vortexing.

Visual Workflow (Standard vs. Solvent Shift):

Caption: Figure 1. The Solvent Shift method prevents local supersaturation by gradually acclimating the hydrophobic molecule to the aqueous environment.

Part 2: Advanced Formulation (When DMSO is Toxic)

If your assay is sensitive to DMSO (e.g., primary neurons, stem cells), or if the compound precipitates even at 0.1% DMSO, you must use Molecular Encapsulation .

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] Why: The hydrophobic cavity of the cyclodextrin encapsulates the bromo-iodo-pyridine core, while the hydrophilic exterior keeps the complex soluble in water.

Protocol: Cyclodextrin Complexation

-

Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.[1][2] Filter sterilize (0.22 µm).

-

Solubilize Compound:

-

Option A (Solid): Add solid compound directly to the 20% CD solution. Sonicate at 37°C for 30-60 minutes.

-

Option B (Solvent Evaporation - Superior): Dissolve compound in a small volume of acetone or methanol. Add to the 20% CD solution. Stir open-capped to evaporate the volatile solvent.

-

-

Validation: Centrifuge at 10,000 x g for 5 minutes. Use the supernatant.